molecular formula C9H11NOS B1332043 O-Ethyl thiocarbanilate CAS No. 3111-89-5

O-Ethyl thiocarbanilate

Cat. No. B1332043
CAS RN: 3111-89-5
M. Wt: 181.26 g/mol
InChI Key: WXNKKAIEQXMTBZ-UHFFFAOYSA-N
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Description

O-Ethyl thiocarbanilate is a chemical compound with the linear formula C9H11NOS . It has a molecular weight of 181.258 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Thiocarbamates, including O-Ethyl thiocarbanilate, can be synthesized by the reaction of water or alcohols upon thiocyanates . An efficient and general catalysis process was developed for the direct preparation of various primary O-thiocarbamates/carbamates as well as monosubstituted thioureas/ureas by using thiourea/urea as biocompatible thiocarbonyl (carbonyl) sources .


Molecular Structure Analysis

The molecular structure of O-Ethyl thiocarbanilate is represented by the linear formula C9H11NOS . The CAS Number for this compound is 3111-89-5 .

Scientific Research Applications

  • Environmental Toxicology and Pharmacology :

    • O-Ethyl thiocarbanilate derivatives, like ethylmercury-containing compounds, are actively transported across cellular membranes and can accumulate in the brain. This has significant implications for understanding the transport mechanisms of such compounds across the blood-brain barrier (Kern et al., 2019).
  • Herbicide Efficacy :

    • The compound desmedipham, a derivative of O-Ethyl thiocarbanilate, has been used for weed control in sunflowers and demonstrates synergistic interactions with other herbicides, affecting the efficacy of weed management (Anderson & Arnold, 1984).
  • Cancer Research :

    • Studies involving thioxanthones, related to O-Ethyl thiocarbanilate, show promising results as anticancer and radiotherapy agents. Polymeric versions of these compounds have been studied for their anticancer activity and radiosensitizer effects (Yılmaz et al., 2016).
    • S-Ethyl-N,N-dipropylthiocarbamate, a thiocarbamate herbicide, has been studied for its association with cancer incidence, particularly concerning colon cancer and leukemia (van Bemmel et al., 2007).
  • Biochemical Studies :

    • Thimerosal, a compound containing ethylmercury, is a critical subject of study for its neurotoxic effects and interactions with cellular antioxidants like glutathione. Understanding its biochemical interactions provides insights into mercury toxicity (James et al., 2005).
  • Other Applications :

    • O-Ethyl thiocarbanilate and its derivatives find applications in the study of detoxification processes, herbicide persistence, and their interactions with other chemicals (Yang et al., 1990; Rudyanski et al., 1987).

properties

IUPAC Name

O-ethyl N-phenylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-2-11-9(12)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNKKAIEQXMTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30185051
Record name Carbamothioic acid, phenyl-, O-ethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30185051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Ethyl thiocarbanilate

CAS RN

3111-89-5
Record name O-Ethyl N-phenylcarbamothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3111-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylthiourethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Ethyl thiocarbanilate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47840
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Record name O-Ethyl thiocarbanilate
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Record name Carbamothioic acid, phenyl-, O-ethyl ester (9CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLTHIOURETHANE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Bauman - Journal of Chemical and Engineering Data, 1966 - ACS Publications
… This assignment was based on a study of the spectra of five compounds not specifically identified, but it is implied that they were ring-substituted derivatives of O-ethyl thiocarbanilate. …
Number of citations: 5 pubs.acs.org

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